molecular formula C19H18F3N5S2 B2795898 4-(4-butylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol CAS No. 865659-87-6

4-(4-butylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol

Cat. No. B2795898
M. Wt: 437.5
InChI Key: KTSURQMZCFTDIR-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, other names (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

This involves understanding the molecular structure of the compound. It includes the types of bonds (covalent, ionic, etc.), bond lengths and angles, and the spatial arrangement of the atoms.



Chemical Reactions Analysis

This involves understanding the chemical reactions that the compound can undergo. It includes the reactants, products, conditions, and mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves understanding the physical and chemical properties of the compound. It includes melting point, boiling point, solubility, density, molar mass, and spectral data (IR, NMR, MS, etc.).


Scientific Research Applications

  • Synthesis and Structural Analysis :

    • A study by Patil et al. (2014) described the synthesis of new unsymmetrical 1,3,4-oxadiazoles and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles bearing the thieno[2,3-c]pyrazolo moiety. These compounds were synthesized from thieno[2,3-c]pyrazole-5-carbohydrazide through a multistep reaction sequence, demonstrating the chemical versatility of such compounds (Patil, Kanawade, Bhavsar, Nikam, Gangurde, & Toche, 2014).
  • Antioxidant Activities :

    • Research conducted by Gotsulya (2020) focused on synthesizing biologically active heterocyclic systems containing 1,2,4-triazole and pyrazole. This study revealed moderate antiradical activity in some of the synthesized compounds, indicating potential antioxidant applications (Gotsulya, 2020).
  • Pharmacological Potential :

    • Fedotov, Hotsulia, and Panasenko (2022) studied the synthesis and properties of certain triazolo[3,4-b][1,3,4]thiadiazoles, emphasizing their significant pharmacological potential and the likelihood of interaction with various biological targets. This research suggests these compounds could have multiple pharmacological applications (Fedotov, Hotsulia, & Panasenko, 2022).
  • Antimicrobial Activities :

    • A study by Bayrak et al. (2009) and another by Isloor, Kalluraya, and Shetty (2009) explored the antimicrobial activities of some 1,2,4-triazole derivatives. These studies indicated that the synthesized compounds displayed good or moderate antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009); (Isloor, Kalluraya, & Shetty, 2009).
  • Analgesic and Antioxidant Properties :

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-(4-butylphenyl)-3-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5S2/c1-3-4-5-11-6-8-12(9-7-11)27-16(23-24-18(27)28)14-10-13-15(19(20,21)22)25-26(2)17(13)29-14/h6-10H,3-5H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSURQMZCFTDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC4=C(S3)N(N=C4C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-butylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol

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